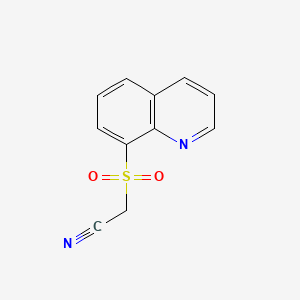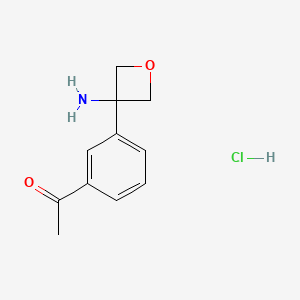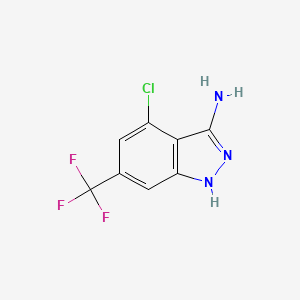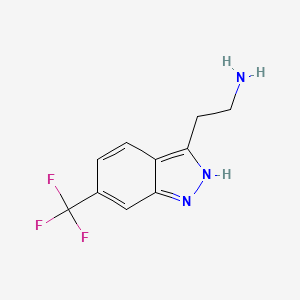
2-(Quinolin-8-ylsulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-8-ylsulfonyl)acetonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline ring system attached to a sulfonyl group and an acetonitrile moiety, making it a versatile intermediate in organic synthesis and a candidate for biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-ylsulfonyl)acetonitrile typically involves the reaction of quinoline-8-thiol with 2-bromoacetonitrile in the presence of potassium carbonate in dimethylformamide at reflux conditions for six hours. This reaction yields the intermediate compound, which is then oxidized using meta-chloroperoxybenzoic acid in dichloromethane at 0–5°C for two hours to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-8-ylsulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Cyclization: It can be used as a precursor in the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Substitution: Various nucleophiles under basic conditions.
Cyclization: Aromatic carboxylic acids in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as oxadiazoles, which have shown significant biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe for studying biological systems.
Medicine: As a potential anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Industry: In the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-8-ylsulfonyl)acetonitrile, particularly in its role as an anticancer agent, involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the active site of the enzyme, preventing the phosphorylation of downstream targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aryl-3-(Quinolin-8-ylsulfonyl)methyl-1,2,4-oxadiazoles: These compounds share a similar quinoline-sulfonyl structure and have shown significant anticancer activity.
Quinoline-8-sulfonamides: These compounds also target EGFR and have been studied for their anticancer properties.
Uniqueness
2-(Quinolin-8-ylsulfonyl)acetonitrile stands out due to its unique combination of a quinoline ring, sulfonyl group, and acetonitrile moiety, which provides a versatile platform for further chemical modifications and biological studies.
Eigenschaften
CAS-Nummer |
60717-37-5 |
|---|---|
Molekularformel |
C11H8N2O2S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
2-quinolin-8-ylsulfonylacetonitrile |
InChI |
InChI=1S/C11H8N2O2S/c12-6-8-16(14,15)10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2 |
InChI-Schlüssel |
AGJAQUDZADJYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC#N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)


![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)


![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)


![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
